2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid

Constitutional isomerism Hydrogen-bond donor count Pre-purchase identity verification

Sourcing a C-prenyl (not O-prenyl ester) cyano-carboxylic acid building block is challenging-isomer contamination with CAS 66381-99-5 alters LogP, HBD count, and hydrolytic stability. This compound resolves that: • Free -COOH on a quaternary carbon: direct amide coupling or esterification without prior deprotection. • C-prenyl substituent stable under nitrile [3+2] cycloaddition and Pinner conditions. • Defined physicochemical profile: XLogP3 3.5, HBD=1, TPSA 61.1 Å2-ideal for fragment-based library design. Supplied at ≥97% purity with GC-MS identity verification, ensuring batch-to-batch reproducibility and eliminating isomer risk in dose-response studies.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 189640-37-7
Cat. No. B071801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid
CAS189640-37-7
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC(=CCC(CC=C(C)C)(C#N)C(=O)O)C
InChIInChI=1S/C13H19NO2/c1-10(2)5-7-13(9-14,12(15)16)8-6-11(3)4/h5-6H,7-8H2,1-4H3,(H,15,16)
InChIKeySASKPRUTXWPBDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Profile


2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid (CAS 189640-37-7) is a synthetic, small-molecule organic nitrile-carboxylic acid hybrid (C13H19NO2, MW 221.29 g/mol) [1]. The compound features a quaternary carbon center bearing a cyano group, a carboxylic acid moiety, a 3-methylbut-2-enyl (prenyl) substituent, and a 4-methylpent-3-enyl side chain embedded within the hex-4-enoic acid backbone . Its structural hallmark – a densely functionalized, branched, unsaturated carbon skeleton terminating in both a free carboxylic acid and a nitrile – renders it a versatile intermediate for amide, ester, and heterocycle construction. Commercially, the compound is supplied at purities of ≥95% and ≥97% by specialty chemical vendors . Physicochemical computed properties include XLogP3 of 3.5, topological polar surface area (TPSA) of 61.1 Ų, an experimentally reported melting point of 70 °C, and a boiling point of 382.1 °C .

Free carboxylic acid for direct amide or ester coupling
C-prenyl substituent on quaternary carbon center
Identity verifiable by GC-MS spectral fingerprint
Available in purity grades to support stoichiometric control

Why Generic Cyano-Acid or Prenylated Analogs Fail


Generic substitution within the cyano-carboxylic acid or prenylated ester family fails for this compound because its molecular architecture combines three reactive/structural features on a single quaternary carbon: a free carboxylic acid, a nitrile, and a prenyl side chain [1]. The closest commercially available analog – 3-methylbut-2-enyl 2-cyano-5-methylhex-4-enoate (CAS 66381-99-5) – is a constitutional isomer in which the prenyl group resides on the ester oxygen rather than on the carbon backbone, yielding an O-prenyl ester instead of a C-prenyl acid . This fundamental connectivity difference eliminates the free carboxylic acid hydrogen-bond donor (ΔHBD count: 1 vs. 0), alters the LogP, modifies the hydrolytic stability profile, and completely changes the downstream reactivity landscape for amide coupling, salt formation, or further C–C bond elaboration at the quaternary center. Procurement based solely on molecular formula (C13H19NO2) or superficial name similarity therefore risks acquiring a compound with divergent solubility, reactivity, and biological target engagement properties.

Target: C-Prenyl Acid Free –COOH, hydrogen-bond donor (HBD count = 1)
Analog: O-Prenyl Ester (CAS 66381-99-5) Ester linkage, no free acid (HBD count = 0)
Reactivity Direct coupling without deprotection step
Reactivity Requires saponification to reveal carboxylic acid
Profile Moderate lipophilicity (LogP ~3.5), one H-bond donor
Profile Higher LogP, altered solubility and hydrolytic stability

Quantitative Differentiation Evidence


Constitutional Isomer Discrimination by Hydrogen-Bond Donor Count

The target compound (CAS 189640-37-7) is the C-prenylated cyano acid, bearing a free –COOH group; its constitutional isomer CAS 66381-99-5 is the O-prenyl ester wherein the prenyl group is attached via an ester linkage. This connectivity difference is captured quantitatively by the hydrogen-bond donor (HBD) count: the acid has 1 HBD, whereas the ester has 0 HBD [1]. The isomer also differs in topological polar surface area (target TPSA = 61.1 Ų vs. ester TPSA ≈ 50.1 Ų, computed from fragment contributions) [2]. These differences are sufficient to discriminate the two compounds by IR spectroscopy (O–H stretch) or HPLC retention time.

HBD Count
Head-to-head
ΔHBD = 1 (target 1 vs. ester 0)
Supports isomer-specific identity verification
Distinguishable by IR (O–H stretch) or HPLC retention time
Constitutional isomerism Hydrogen-bond donor count Pre-purchase identity verification

Lipophilicity Shift Between C-Prenyl Acid and O-Prenyl Ester

The target compound exhibits an XLogP3 of 3.5 [1]. The O-prenyl ester isomer (CAS 66381-99-5), in which the polar carboxylic acid is masked as an ester and the lipophilic prenyl unit is ester-linked, is predicted to have a higher XLogP (estimated 4.0–4.2 based on the removal of the HBD and increased shielding of the polar surface) . This difference of approximately 0.5–0.7 log units translates to a roughly 3- to 5-fold difference in octanol/water partition coefficient, affecting solubility, membrane permeability, and chromatographic retention.

Lipophilicity
Cross-study context
ΔXLogP3 ≈ +0.5 to +0.7 (ester more lipophilic)
May influence permeability and metabolic stability assays
Ester value estimated; confirm experimentally for precise SAR
Lipophilicity XLogP3 Partition coefficient Isomer comparison

Commercial Purity Specification Range Across Vendors

Two independent vendors provide this compound with documented minimum purity: AKSci lists 95% minimum purity , while Matrix Scientific (distributed via VWR) certifies ≥97% purity . This 2-percentage-point purity band defines the commercially available quality envelope.

Purity Specification
Supplier specification review
≥97% (Matrix Sci.) vs. 95% (AKSci)
Tighter purity reduces impurity burden for quantitative assays
Verify batch certificate of analysis for actual purity
Purity specification Procurement quality Vendor comparison

Thermal Stability and Purification Benchmarks

The compound has a reported melting point of 70 °C and a boiling point of 382.1 °C . By comparison, many simple cyano-acid building blocks (e.g., 2-cyanoacetic acid, mp 66–68 °C; 2-cyano-3-methylbut-2-enoic acid, mp ~85–95 °C) fall within a 60–100 °C mp range, but the present compound's boiling point is substantially higher than that of non-prenylated analogs, reflecting its greater molecular weight and van der Waals surface area.

Thermal Properties
Class-level context
mp 70 °C; bp 382.1 °C (class cyano acids bp 220–300 °C)
Supports short-path distillation under reduced pressure
Boiling point significantly higher due to molecular weight and surface area
Thermal properties Melting point Boiling point Purification suitability

GC-MS Spectral Fingerprint for Identity Confirmation

A GC-MS spectrum is deposited in the Wiley registry and accessible via PubChem for this compound [1]. The electron ionization (EI) mass spectrum provides a unique fragmentation pattern tied to the quaternary carbon structure. The constitutional isomer CAS 66381-99-5, lacking the free acid, would show a different molecular ion region and distinct fragments due to the ester linkage. This spectral fingerprint serves as a definitive identity test.

GC-MS Fingerprint
Method context
EI-MS spectrum from Wiley registry; molecular ion consistent with C-prenyl acid
Enables instrument-based identity confirmation
Compare with experimental spectrum to discriminate from ester isomer
GC-MS Spectral fingerprint Identity verification Quality control

Procurement-Driven Application Scenarios


Diversifiable Scaffold for Amide and Ester Libraries

The free carboxylic acid group (HBD = 1, TPSA = 61.1 Ų) [1] enables straightforward amide coupling or esterification without a prior deprotection step – a tactical advantage over the O-prenyl ester isomer CAS 66381-99-5, which would require saponification to reveal the acid. Researchers constructing fragment-based libraries can exploit the quaternary cyano-bearing center as a rigid, three-dimensional anchor point for diverse amine or alcohol coupling partners, generating arrays with controlled LogP (baseline 3.5) and HBD count.

Synthetic Intermediate for Cyano-Containing Heterocycles

The nitrile group, positioned on a quaternary carbon adjacent to a carboxylic acid, offers a differentiated reactivity profile for [3+2] cycloaddition or Pinner-type cyclization. The C-prenyl substituent remains intact during nitrile transformations, unlike the O-prenyl ester isomer (CAS 66381-99-5), where the prenyl ester would be vulnerable to nucleophilic or basic conditions . The high boiling point (382.1 °C) permits thermal cyclization conditions that would volatilize lower-molecular-weight cyano-acid analogs.

Physicochemical Probe for LogP-Dependent SAR Studies

With an XLogP3 of 3.5 [1] and a well-defined HBD/HBA profile (1 donor / 3 acceptors), this compound can serve as a reference point in permeability or metabolic stability assays where incremental LogP shifts are correlated with biological readouts. Its lipophilicity sits approximately 0.5–0.7 log units below the O-prenyl ester isomer , making it the preferred choice when lower LogP and hydrogen-bond donor capacity are required to avoid excessive membrane retention or CYP-mediated oxidation.

Quality-Controlled Procurement for Biochemical Assays

For quantitative biochemical studies where impurity profiles can confound dose-response curves, the ≥97% purity grade from Matrix Scientific/VWR provides a tighter specification than the 95% grade from alternative vendors . Combined with GC-MS identity verification using the Wiley reference spectrum [2], procurement can be locked to a specific purity–identity pair, ensuring batch-to-batch reproducibility and minimizing the risk of isomer contamination.

Application
Selection Property
Validation Focus
Amide and ester library synthesis
Free carboxylic acid for direct coupling
Verify structural identity as C-prenyl acid
Cyano-containing heterocycle construction
Nitrile at quaternary carbon; prenyl group stable under nucleophilic conditions
Assess thermal stability for cyclization conditions
LogP-dependent SAR and permeability studies
Controlled lipophilicity and HBD count
Validate experimental LogP and membrane retention
Stoichiometric biochemical assays
Purity specification and batch consistency
Confirm purity and identity per COA and GC-MS
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